molecular formula C22H26N2 B1268266 1,3-Bis(4-aminophenyl)adamantane CAS No. 58788-79-7

1,3-Bis(4-aminophenyl)adamantane

Cat. No. B1268266
CAS RN: 58788-79-7
M. Wt: 318.5 g/mol
InChI Key: LALHUWOVOZGIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3-bis(4-aminophenyl)adamantane involves a two-step process. Initially, 1,3-bis(4-acetylaminopheny)adamantane is synthesized through Friedel-Crafts alkylation of 1-adamantanol and acetanilide using 98% sulfuric acid at room temperature. The resultant compound is then subjected to hydrolysis to yield 1,3-bis(4-aminophenyl)adamantane, with an overall yield of 63%. This synthetic route is noted for its higher yields, facilitating the convenient synthesis of 1,3-diaryladamantanes (Hu Xiao-chun, 2010).

Molecular Structure Analysis

The molecular structure of 1,3-bis(4-aminophenyl)adamantane is characterized by its adamantane core, a highly symmetrical, three-dimensional framework that imparts significant thermal stability and rigidity to the molecule. The aminophenyl groups attached to the adamantane core introduce functional sites that are reactive towards various chemical agents, enabling the compound to form a wide array of derivatives and complexes. The structure has been confirmed through various spectroscopic methods, including IR, ^1H NMR, and ^13C NMR, which attest to the compound's expected chemical structure and purity.

Chemical Reactions and Properties

The compound serves as a versatile precursor in the synthesis of polymers and materials. For instance, it has been utilized to derive polyamides with high thermal stability and good mechanical properties by reacting with various dicarboxylic acids. These polyamides exhibit high glass transition temperatures and excellent solubility in common solvents, making them suitable for advanced material applications (Y. Chern, Kuo-Sheng Lin, S. Kao, 1998).

Scientific Research Applications

Application in Polyimide Synthesis

1,3-Bis(4-aminophenyl)adamantane (ADMDA) has been utilized in the synthesis of colorless polyimides. These polyimides display high glass transition temperatures (285–440 °C), excellent optical transparency, and optimal thermal and mechanical properties, making them suitable for optical and optoelectronic applications (Miao et al., 2020).

Role in MRI Contrast Agents

ADMDA has been used to synthesize a binuclear gadolinium(III) complex, which serves as a high-relaxivity MRI contrast agent. This agent demonstrates significant enhancement in image contrast and low toxicity to healthy liver cells, indicating its potential as a promising MRI contrast agent (Wan et al., 2018).

Development in Material Science

ADMDA is integral in creating low dielectric constant polyimides. These polyimides exhibit low dielectric constants (2.76 to 2.92), making them valuable in electronic applications due to their electrical insulating properties (Chern & Shiue, 1998).

Use in Adamantane-Based Polymers

Adamantane-containing poly(enaminonitriles) synthesized using ADMDA show excellent solubility in polar aprotic solvents and good thermal stability, making them suitable for various industrial applications (Han & Moore, 2009).

In Anion Binding Applications

ADMDA derivatives have been used in anion binding studies in both solution and solid states. This application is significant in developing sensors and separation processes (Blažek et al., 2013).

In Gas Separation Membranes

ADMDA-based polybenzoxazoles, due to their high thermal stability and unique molecular structure, have potential applications in gas separation membranes (Aguilar-Lugo et al., 2018).

Antitubercular Potential

Research on adamantane aminoethers, which include ADMDA derivatives, shows significant activity against Mycobacterium tuberculosis. This indicates potential applications in antitubercular drug development (Foscolos et al., 2017).

In Polymer Synthesis

ADMDA is used in the synthesis of novel adamantane-based polysiloxane, which exhibits good solubility in organic solvents and high thermal stability. Such properties make it suitable for use in high-performance polymers (Hattori et al., 2008).

Cancer Research

Diaminophenyladamantane derivatives, including ADMDA, have shown potential in inhibiting growth and inducing G1 arrest in human cancer cell lines, suggesting their use in cancer therapy (Wang et al., 2004).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 1,3-Bis(4-aminophenyl)adamantane . It is also advised to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for 1,3-Bis(4-aminophenyl)adamantane are primarily related to its use in the synthesis of polyimides . The excellent comprehensive properties of the adamantane-containing polyimides make these materials promising candidates for a variety of optical and optoelectronic applications .

properties

IUPAC Name

4-[3-(4-aminophenyl)-1-adamantyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16H,9-14,23-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALHUWOVOZGIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327996
Record name 1,3-bis(4-aminophenyl)adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-aminophenyl)adamantane

CAS RN

58788-79-7
Record name 1,3-bis(4-aminophenyl)adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(4-aminophenyl)adamantane
Reactant of Route 2
1,3-Bis(4-aminophenyl)adamantane
Reactant of Route 3
1,3-Bis(4-aminophenyl)adamantane
Reactant of Route 4
1,3-Bis(4-aminophenyl)adamantane
Reactant of Route 5
1,3-Bis(4-aminophenyl)adamantane
Reactant of Route 6
1,3-Bis(4-aminophenyl)adamantane

Citations

For This Compound
23
Citations
YT Chern, HC Shiue - Macromolecular chemistry and physics, 1998 - Wiley Online Library
This work describes the synthesis of new adamantane‐based polyimides by reaction of 1,3‐bis(4‐aminophenyl)adamantane (4) with various aromatic tetracarboxylic dianhydrides (5). …
Number of citations: 53 onlinelibrary.wiley.com
F Wan, L Wang, W Xu, C Li, Y Li, C Zhang, L Jiang - Polyhedron, 2018 - Elsevier
A novel dimeric gadolinium(III) complex, bis(4-Gd-DTPA-aminophenyl)adamantane (5), was successfully synthesized using bis(4-aminophenyl)adamantane to link two Gd-DTPA units. …
Number of citations: 8 www.sciencedirect.com
J Miao, X Hu, X Wang, X Meng, Z Wang, J Yan - Polymer Chemistry, 2020 - pubs.rsc.org
In this study, three adamantane-containing diamines, ie 1,3-bis(4-aminophenyl) adamantane (ADMDA), 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA) and 1,3-bis(…
Number of citations: 31 pubs.rsc.org
JJ Wang, YC Chen, CW Chi, KT Huang… - Anti-cancer …, 2004 - journals.lww.com
We describe the discovery of a novel series of anticancer adamantane derivatives which induce G 1 arrest in Colo 205 and HT 29 colon cancer cells. Seven adamantane derivatives …
Number of citations: 12 journals.lww.com
Y Xia, L Liu, R Shi, L Hao, S Yan, L Wang… - Polymer …, 2023 - Wiley Online Library
A novel adamantyl‐based benzoxazine (AD‐Bz) was successfully synthesized with 1,3‐bis(4‐aniline)‐adamantane (AD) derived from 1‐adamantanol and acetanilide through the …
Number of citations: 1 onlinelibrary.wiley.com
IA Novakov, BS Orlinson, OA Kuznechikov… - Russian chemical …, 1999 - Springer
The reactivity of adamantane-containing diamines in the reactions with dianhydrides of 3,4,3′, 4′-tetracarboxydiphenyl oxide was studied as a function of the parameters of their …
Number of citations: 5 link.springer.com
AK Habib, SA Karim - researchgate.net
The Synthesis of a New Aliphatic Polyamide Based on Some Adamantane’s Derivatives Page 1 ABSTRACT Keywords: Adamantane, Aliphatic Polyamide, 1-Adamantanol, Polyamide …
Number of citations: 0 www.researchgate.net
KW Yeung, Y Dong, L Chen, CY Tang… - Nanotechnology …, 2020 - degruyter.com
Diamondoids are cage-like hydrocarbon materials with unique characteristics such as low dielectric constants, negative electron affinity, large steric bulk, and electron-donating ability. …
Number of citations: 21 www.degruyter.com
TJ Lin - 2023 - chemrxiv.org
Polyimide is a potential material for high-performance printed circuit board materials because of its excellent thermal and mechanical properties and chemical stabilities. Flexible printed …
Number of citations: 0 chemrxiv.org
MA Gado, BM Atia, WM Fathy - International Journal of …, 2020 - Taylor & Francis
A new trend for the recovery of uranium from hydrous oxide cake produced after alkali breakdown of Rosetta monazite mineral concentrate via Di-ethylene Tri-amine Penta Acetic acid (…
Number of citations: 8 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.